2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Structural Significance of 1,2,4-Oxadiazole Heterocycles
The 1,2,4-oxadiazole ring system (C₂H₂N₂O) is characterized by two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic configuration. This arrangement confers unique advantages:
- Metabolic Stability : The oxadiazole ring resists hydrolytic degradation better than ester or amide bioisosteres, improving drug half-life.
- Hydrogen-Bonding Capacity : The nitrogen and oxygen atoms facilitate interactions with enzymatic active sites, as demonstrated in inhibitors targeting monoamine oxidase (MAO) and topoisomerase II.
- Tunable Electronic Properties : Substituents at the 3- and 5-positions allow precise modulation of electron density, influencing receptor binding affinity.
Table 1: Comparative Properties of 1,2,4-Oxadiazole and Related Heterocycles
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Isoxazole |
|---|---|---|---|
| Aromatic Stability | High | Moderate | Moderate |
| Hydrogen-Bond Acceptor Sites | 3 | 2 | 2 |
| Metabolic Resistance | Excellent | Good | Poor |
The synthesis of 1,2,4-oxadiazoles often involves cyclization of amidoximes with carboxylic acid derivatives or nitrile oxides. For example, room-temperature methods using tetrabutylammonium fluoride (TBAF) enable efficient cyclization of O-acylamidoximes, preserving thermosensitive functional groups.
Role of 4-Chlorophenyl Substituents in Bioactive Compounds
The 4-chlorophenyl group is a strategically valuable substituent in medicinal chemistry due to its electron-withdrawing effects and lipophilicity. In 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, this moiety enhances target binding through:
- π-π Stacking Interactions : The chlorinated aromatic ring engages with hydrophobic pockets in proteins, as observed in topoisomerase II inhibitors.
- Electrophilic Modulation : The chlorine atom withdraws electron density, polarizing the oxadiazole ring and strengthening hydrogen bonds with residues like histidine or aspartate.
- Improved Pharmacokinetics : Chlorine increases membrane permeability, as evidenced by enhanced cytotoxicity in chlorophenyl-modified pyridines against T47D breast cancer cells (IC₅₀ = 0.68–1.25 μM).
Table 2: Impact of 4-Chlorophenyl on Cytotoxicity
| Compound | Cell Line (Cancer Type) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl Derivative | T47D (Breast) | 0.68 | |
| Meta-Chlorophenyl Analog | T47D (Breast) | 2.41 | |
| Unsubstituted Parent | T47D (Breast) | >10 |
The "magic chloro" effect—where a single chlorine atom amplifies potency—is exemplified in autotaxin inhibitors, where para-chloro substitution improved IC₅₀ values by 400–2,700-fold compared to non-halogenated analogs. Similar enhancements occur in 1,2,4-oxadiazole derivatives targeting trace amine-associated receptor 1 (TAAR1), a key modulator of dopaminergic signaling.
In synthetic routes, the 4-chlorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution, often employing copper catalysts to ensure regioselectivity. Recent advances in flow chemistry have optimized these processes for industrial-scale production.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMYALRGSVSHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406780 | |
| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-67-3 | |
| Record name | 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reduction of the ester group to an ethanamine moiety using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxadiazole derivatives with additional functional groups.
Reduction: Reduced forms of the oxadiazole ring or the ethanamine moiety.
Substitution: Substituted oxadiazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit anticancer properties. In vitro studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation. For instance:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine | Anticancer | Not yet reported |
| Related oxadiazoles | Anticancer | Ranges from 10 to 30 µM |
Molecular docking studies suggest that this compound may interact with targets involved in cancer pathways, indicating potential for development as an anticancer agent .
Neuroscience Applications
The compound's oxadiazole structure is also relevant in neuroscience. Preliminary studies suggest potential interactions with neurotransmitter systems, which could lead to the development of drugs targeting neurodegenerative diseases. However, comprehensive studies are still needed to elucidate its mechanism of action.
Pesticide Development
The compound has been explored for its agricultural applications, particularly as a pesticide. Studies have demonstrated its efficacy against various pests and pathogens:
| Application | Target Organism | Activity | EC50 (µg/mL) |
|---|---|---|---|
| Nematocidal | Meloidogyne incognita | Moderate activity | Not specified |
| Antifungal | Rhizoctonia solani | Moderate activity | Not specified |
| Antibacterial | Xanthomonas oryzae pv. oryzae | Strong activity | 19.44 - 36.25 |
These findings indicate that the compound could serve as a basis for developing new agricultural chemicals with broad-spectrum efficacy against pests and diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include microwave-assisted synthesis methods that yield high purity and efficiency:
Synthesis Steps:
- Formation of the oxadiazole ring.
- Substitution with the chlorophenyl group.
- Introduction of the ethanamine moiety.
Such synthetic strategies are crucial for enhancing the yield and reducing the environmental impact of chemical production.
Case Study 1: Antimicrobial Activity
A study evaluated various oxadiazole derivatives for their antimicrobial properties against several pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, suggesting a promising avenue for further research .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer potential of oxadiazole derivatives in different cancer cell lines. The study highlighted that modifications to the oxadiazole structure could enhance cytotoxicity against specific cancer types, paving the way for targeted drug development .
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS: 885953-52-6)
- Key Difference : Replacement of the 4-chlorophenyl group with a 4-methoxyphenyl group.
- Impact : The methoxy group is electron-donating, reducing the compound’s electron-deficient character compared to the chloro-substituted analog. This may alter binding affinity to receptors like 5-HT₁B/1D, where electron-withdrawing groups (e.g., Cl) are often preferred for antagonism .
- Biological Relevance : Methoxy derivatives are less common in serotonin receptor ligands, suggesting reduced potency in this context.
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl (CAS: N/A)
- Key Difference : Dimethoxy substitutions at positions 2 and 3 on the phenyl ring.
- Impact : Increased steric bulk and electron density may hinder interactions with flat receptor binding pockets. Dimethoxy groups could enhance solubility but reduce membrane permeability .
Modifications to the Oxadiazole Core
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (CAS: 1427379-58-5)
- Key Difference : The oxadiazole ring is substituted with a methyl group at position 5, and the ethanamine chain is replaced with a methanamine directly attached to the oxadiazole.
- This derivative’s molecular weight (C₁₀H₁₁Cl₂N₃O) is identical to the parent compound, but spatial arrangement differs significantly .
Heterocyclic System Replacements
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine (CAS: N/A)
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}-2-methoxyacetamide (P181-0847)
- Key Difference : The ethanamine is replaced with a thiophene-acetamide scaffold.
- However, the larger structure (MW > 350 g/mol) may reduce blood-brain barrier penetration .
Functional Group Additions
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid (CAS: 1411655-63-4)
- Key Difference : Replacement of the ethanamine with a carboxylic acid.
- Impact : Ionization at physiological pH increases water solubility but limits membrane permeability. Carboxylic acids are common in prodrug designs but may reduce CNS activity .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS Number | Key Substituent Differences | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl | C₁₀H₁₁Cl₂N₃O | 1245569-30-5 | Parent compound | 260.12 |
| 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | C₁₁H₁₄N₃O₂ | 885953-52-6 | 4-OCH₃ vs. 4-Cl | 236.25 |
| 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl | C₁₂H₁₆ClN₃O₃ | N/A | 2,3-diOCH₃ vs. 4-Cl | 285.73 |
| (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine HCl | C₁₀H₁₁Cl₂N₃O | 1427379-58-5 | Methyl at oxadiazole C5; methanamine chain | 260.12 |
Biological Activity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- SMILES Representation : C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O
Biological Activity Overview
The biological activities of oxadiazole derivatives, including this compound, have been extensively studied due to their potential as therapeutic agents. These compounds exhibit various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities.
Antitumor Activity
Recent studies have highlighted the significant antitumor effects of oxadiazole derivatives. For instance:
- A study reported that certain oxadiazole derivatives induced apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) by increasing p53 expression and activating caspase pathways. This suggests that the compound can promote programmed cell death in malignant cells .
- Molecular docking studies indicated strong interactions between the oxadiazole ring and target proteins involved in cancer progression. The structural modifications of these compounds can enhance their binding affinity to specific receptors, leading to improved therapeutic efficacy .
Case Study 1: Apoptotic Induction in MCF-7 Cells
In vitro experiments demonstrated that this compound significantly increased the expression of apoptotic markers in MCF-7 cells. The IC50 value was determined to be approximately 10 µM, indicating effective cytotoxicity against this breast cancer cell line .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis via p53 activation |
Case Study 2: Selectivity Against Cancerous vs Non-Cancerous Cells
Further investigations revealed that the compound exhibited selective cytotoxicity towards cancerous cells while sparing non-cancerous cell lines. This selectivity is crucial for minimizing side effects during treatment .
The mechanism through which this compound exerts its biological effects involves:
- Receptor Interaction : Binding to specific receptors associated with tumor growth.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in tumor cells.
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis .
Q & A
Q. What are the established synthetic routes for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., 4-chlorophenylacetic acid) under acidic or thermal conditions . Purification often employs column chromatography with polar/non-polar solvent gradients. Key validation steps include NMR (¹H/¹³C) and mass spectrometry to confirm the oxadiazole ring formation and amine group integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.3–7.5 ppm, ethylamine protons at δ 2.8–3.1 ppm) and carbon backbone.
- IR Spectroscopy : Confirms N–H stretching (∼3300 cm⁻¹) and C=N/C–O bonds (∼1600–1650 cm⁻¹) in the oxadiazole ring .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 250.05) .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer : The compound’s limited aqueous solubility (due to the hydrophobic 4-chlorophenyl group) can be mitigated using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with dynamic light scattering (DLS) help assess colloidal stability .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data caused by synthetic impurities?
- Methodological Answer : Discrepancies in NMR/IR data often arise from unreacted precursors or byproducts. Advanced purification (e.g., preparative HPLC with a C18 column) or recrystallization (using ethanol/water mixtures) can isolate the target compound. X-ray crystallography (as in ) provides definitive structural confirmation, especially for distinguishing regioisomers.
Q. What computational strategies predict reactivity in oxadiazole-based derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by PubChem’s 3D conformer data .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the chlorophenyl ring (e.g., –NO₂, –OCH₃) to evaluate electronic effects.
- Oxadiazole Ring Variations : Replace 1,2,4-oxadiazole with 1,3,4-thiadiazole to study ring stability and bioactivity .
- Biological Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies to correlate structural changes with activity .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Crystallization difficulties stem from the flexible ethylamine side chain. Slow evaporation from a dichloromethane/hexane mixture at 4°C promotes ordered lattice formation. Single-crystal XRD (as in ) resolves torsional angles and hydrogen-bonding networks, essential for confirming stereochemistry.
Safety and Optimization
Q. What safety protocols are recommended during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
